molecular formula C5H2BrClFN B1437306 5-Bromo-4-chloro-2-fluoropyridine CAS No. 1184920-15-7

5-Bromo-4-chloro-2-fluoropyridine

Cat. No.: B1437306
CAS No.: 1184920-15-7
M. Wt: 210.43 g/mol
InChI Key: APIYUIGLEOJMIY-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 5 are substituted by fluorine, chlorine, and bromine atoms, respectively

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-2-fluoropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the SM coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-2-fluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing substituents, which influence its reactivity and interaction with biomolecules. This compound interacts with various enzymes and proteins, often serving as an inhibitor or modulator. For instance, it has been used in the synthesis of inhibitors for neuropeptide Y receptor Y5 and SARS-CoV-2 major protease, indicating its potential in therapeutic applications . The nature of these interactions typically involves binding to the active sites of enzymes, thereby altering their activity and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, its impact on gene expression can result in altered cellular functions, which may be beneficial or detrimental depending on the context of its use.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation . This inhibition can lead to a decrease in enzyme activity and subsequent changes in biochemical pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies. Over time, this compound may undergo degradation, leading to a decrease in its activity and potential changes in its effects on cellular functions . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and the levels of specific metabolites, potentially leading to changes in cellular energy balance and overall metabolic homeostasis. The compound’s influence on metabolic pathways underscores its potential as a modulator of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and effectiveness. Understanding the transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with 2,4-dichloropyridine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). This is followed by bromination using a brominating agent like N-bromosuccinimide (NBS) to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluoropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluoropyridine
  • 5-Chloro-2-fluoropyridine
  • 2-Chloro-5-fluoropyridine

Uniqueness

5-Bromo-4-chloro-2-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored biological and chemical activities .

Properties

IUPAC Name

5-bromo-4-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIYUIGLEOJMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657723
Record name 5-Bromo-4-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184920-15-7
Record name 5-Bromo-4-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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